H-Glu-OBzl
CAS No.: 13030-09-6
VCID: VC21537525
Molecular Formula: C12H14NO4-
Molecular Weight: 236.24 g/mol
* For research use only. Not for human or veterinary use.

Description |
H-Glu-OBzl, also known as benzyl ester of glutamic acid, is a chemical compound with the CAS number 13030-09-6. It is a derivative of glutamic acid, where a benzyl group is attached to the carboxyl group of the amino acid. This modification enhances its lipophilicity, making it more soluble in organic solvents compared to its parent amino acid . Applications in Peptide SynthesisH-Glu-OBzl is widely used in peptide synthesis as a building block. The benzyl group acts as a protecting group for the carboxylic acid functionality, allowing for selective reactions at other functional groups during the synthesis process . This property is crucial in ensuring that specific sites on the peptide chain are protected while other reactions occur, thereby maintaining the integrity of the peptide structure. Handling and SafetyAs with many amino acid derivatives, H-Glu-OBzl should be handled with care. It may exhibit biological activity or interact with other compounds in a laboratory setting, necessitating adherence to appropriate safety protocols . Comparison with Related CompoundsAnother related compound is H-Glu(OBzl)-OH, which has a CAS number of 1676-73-9. This compound also involves a benzyl ester of glutamic acid but is specifically used in research contexts, such as in the synthesis of peptides or as a biochemical reagent . The solubility of H-Glu(OBzl)-OH in water is relatively low, requiring ultrasonic treatment to achieve a concentration of about 8.43 mM . Comparison Table
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CAS No. | 13030-09-6 | ||||||||||||
Product Name | H-Glu-OBzl | ||||||||||||
Molecular Formula | C12H14NO4- | ||||||||||||
Molecular Weight | 236.24 g/mol | ||||||||||||
IUPAC Name | (4S)-4-amino-5-oxo-5-phenylmethoxypentanoate | ||||||||||||
Standard InChI | InChI=1S/C12H15NO4/c13-10(6-7-11(14)15)12(16)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,14,15)/p-1/t10-/m0/s1 | ||||||||||||
Standard InChIKey | HFZKKJHBHCZXTQ-JTQLQIEISA-M | ||||||||||||
Isomeric SMILES | C1=CC=C(C=C1)COC(=O)[C@H](CCC(=O)[O-])N | ||||||||||||
SMILES | C1=CC=C(C=C1)COC(=O)C(CCC(=O)O)N | ||||||||||||
Canonical SMILES | C1=CC=C(C=C1)COC(=O)C(CCC(=O)[O-])N | ||||||||||||
Synonyms | H-Glu-OBzl;13030-09-6;1-BenzylL-Glutamate;(S)-4-Amino-5-(benzyloxy)-5-oxopentanoicacid;L-GlutamicAcid1-BenzylEster;HFZKKJHBHCZXTQ-JTQLQIEISA-N;l-glutamicacidalpha-benzylester;l-Glutamicacid,monobenzylester;AmbotzHAA6710;PubChem14921;KSC491O4L;SCHEMBL124387;CTK3J1745;L-glutamicacid-mono-benzylester;MolPort-003-983-025;ZINC2384850;AKOS015902939;AKOS015924090;DS-2288;RTR-004132;AK-47357;AM014493;AJ-114242;AM20020382;B2996 | ||||||||||||
PubChem Compound | 70699587 | ||||||||||||
Last Modified | Aug 15 2023 |
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